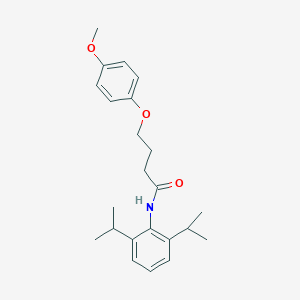
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as C75, is a synthetic compound that has gained significant attention in the field of cancer research. C75 is a potent inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in the synthesis of fatty acids. FAS is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits FAS by binding to the active site of the enzyme. This binding prevents the formation of malonyl-CoA, which is necessary for the synthesis of fatty acids. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. In addition, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its potency as an FAS inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is also known to be unstable in solution, which can make it difficult to work with in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of more stable analogs of the compound. Another area of interest is the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Additionally, there is interest in exploring the potential of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
Synthesemethoden
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by condensation of 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide works by inhibiting FAS, which is essential for cancer cell survival and proliferation. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which are necessary for the growth and survival of cancer cells.
Eigenschaften
Molekularformel |
C18H14ClNO3S |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
InChI-Schlüssel |
QDWXZBSMGDSURB-SILNSSARSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)

![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)


![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)